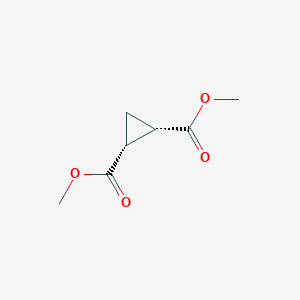

Dimethyl cis-1,2-cyclopropanedicarboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dimethyl (1R,2S)-cyclopropane-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-10-6(8)4-3-5(4)7(9)11-2/h4-5H,3H2,1-2H3/t4-,5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBVOSZYUSFDYIN-SYDPRGILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@@H]1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80349101 | |

| Record name | Dimethyl (1R,2S)-cyclopropane-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

826-34-6 | |

| Record name | Dimethyl (1R,2S)-cyclopropane-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 826-34-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of Dimethyl cis-1,2-cyclopropanedicarboxylate

This document provides a comprehensive technical overview of the essential physical and chemical properties of dimethyl cis-1,2-cyclopropanedicarboxylate. Designed for researchers, chemists, and drug development professionals, this guide moves beyond a simple recitation of data points. It delves into the practical implications of these properties, offering field-proven insights into their determination and application in a laboratory setting. The protocols described are designed as self-validating systems to ensure data integrity and reproducibility.

Molecular Identity and Structure

This compound is a diester derivative of cyclopropane dicarboxylic acid. Its strained three-membered ring and vicinal ester functionalities make it a valuable and versatile building block in organic synthesis, particularly for creating complex molecules with specific stereochemistry. The cis configuration, where the two methoxycarbonyl groups are on the same face of the cyclopropane ring, imparts specific steric and electronic properties that differentiate it from its trans isomer.

Accurate identification is paramount before any experimental work. The key identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 826-34-6 | [1][2][3][4] |

| Molecular Formula | C₇H₁₀O₄ | [1][4] |

| Molecular Weight | 158.15 g/mol | [3] |

| IUPAC Name | dimethyl (1S,2R)-cyclopropane-1,2-dicarboxylate | [4] |

| InChI Key | JBVOSZYUSFDYIN-SYDPRGILSA-N | [1][4] |

| SMILES | COC(=O)C1CC1C(=O)OC | [4] |

Below is a two-dimensional representation of the molecule's stereochemistry.

Sources

- 1. pure.uva.nl [pure.uva.nl]

- 2. DIMETHYL TRANS-1,2-CYCLOPROPANEDICARBOXYLATE(826-35-7) 1H NMR spectrum [chemicalbook.com]

- 3. Dimethyl trans-1,2-cyclopropanedicarboxylate | C7H10O4 | CID 6429599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 97+%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

An In-Depth Technical Guide to Dimethyl cis-1,2-cyclopropanedicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Potential of a Strained Ring System

In the landscape of molecular scaffolds used in medicinal chemistry and organic synthesis, the cyclopropane ring holds a distinct and valuable position. Its inherent ring strain and rigid, three-dimensional structure offer a unique set of properties that can be leveraged to address complex challenges in drug design and the synthesis of novel chemical entities. Dimethyl cis-1,2-cyclopropanedicarboxylate, identified by its CAS number 826-34-6 , is a key representative of this class of molecules.[1][2] This guide provides a comprehensive technical overview of its synthesis, properties, and applications, with a focus on the causal reasoning behind its utility for researchers and drug development professionals. The conformational rigidity of the cyclopropane ring can enhance metabolic stability and improve binding affinity to biological targets.[3]

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of this compound is crucial for its effective application in research and development. These properties dictate its behavior in reaction media, its potential for purification, and its compatibility with various analytical techniques.

| Property | Value | Source |

| CAS Number | 826-34-6 | [1][2] |

| Molecular Formula | C₇H₁₀O₄ | [1] |

| Molecular Weight | 158.15 g/mol | [1] |

| Appearance | Clear, colorless liquid | [1] |

| Density | 1.15 g/mL at 25 °C | Thermo Fisher Scientific |

| Boiling Point | 112 °C at 18 mmHg | Thermo Fisher Scientific |

| Melting Point | 34-38 °C | Thermo Fisher Scientific |

| Refractive Index (n20/D) | 1.4450 to 1.4470 | [1] |

| Solubility | Soluble in all organic solvents; insoluble in water. | Thermo Fisher Scientific |

| InChI Key | JBVOSZYUSFDYIN-SYDPRGILSA-N | [1] |

Spectroscopic data is essential for the verification of the compound's identity and purity. While specific spectra are proprietary to suppliers, typical characterization would involve ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy to confirm the presence of the cyclopropane ring protons and the ester functional groups.

Strategic Synthesis: Achieving the cis-Stereochemistry

The synthesis of this compound is a multi-step process where the stereochemical control of the cyclopropane ring is of paramount importance. The most common and reliable approach involves the synthesis of the precursor, cis-1,2-cyclopropanedicarboxylic acid, followed by a classic Fischer esterification.

Part 1: Synthesis of cis-1,2-Cyclopropanedicarboxylic Acid

A robust method for the synthesis of the cis-diacid precursor starts from the commercially available 3-oxabicyclo[3.1.0]hexane-2,4-dione.[4] This approach is advantageous due to its efficiency and stereochemical control.

Experimental Protocol: Hydrolysis of 3-oxabicyclo[3.1.0]hexane-2,4-dione [4]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-oxabicyclo[3.1.0]hexane-2,4-dione in either water or ethanol.

-

Hydrolysis: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. If ethanol was used as the solvent, remove it under reduced pressure.

-

Isolation: The resulting aqueous solution is then acidified with a strong acid (e.g., HCl) to precipitate the cis-1,2-cyclopropanedicarboxylic acid.

-

Purification: The crude product can be purified by recrystallization from water to yield the pure diacid.

Causality: The choice of hydrolysis of the cyclic anhydride ensures the cis stereochemistry of the carboxylic acid groups is retained in the final product.

Part 2: Fischer Esterification to this compound

With the cis-diacid in hand, the final step is the conversion of the carboxylic acid groups to their corresponding methyl esters. The Fischer esterification is a classic and reliable method for this transformation, utilizing an excess of the alcohol (methanol) in the presence of an acid catalyst.[5][6][7]

Experimental Protocol: Fischer Esterification [5][7]

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cis-1,2-cyclopropanedicarboxylic acid.

-

Reagent Addition: Add a large excess of methanol, which also serves as the solvent. While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid.

-

Reaction Conditions: Heat the mixture to reflux. The reaction is typically refluxed for several hours to drive the equilibrium towards the ester product.

-

Workup: After cooling, the reaction mixture is poured into a separatory funnel containing deionized water. The aqueous layer is then extracted multiple times with an organic solvent such as diethyl ether or ethyl acetate.

-

Neutralization and Washing: The combined organic layers are washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine to remove any remaining water.

-

Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification: The final product can be purified by vacuum distillation.

Trustworthiness: This two-step synthesis is a well-established and reproducible method. The purity of the final product should be confirmed by Gas Chromatography (GC) and spectroscopic methods (NMR, IR).

Applications in Research and Drug Development

The unique structural and stereochemical properties of this compound make it a valuable tool for researchers, particularly in the field of medicinal chemistry. The cyclopropane scaffold is increasingly recognized for its ability to impart favorable properties to drug candidates.[8][9]

Enzyme Inhibition and Drug Design

The rigid cyclopropane ring can act as a conformationally constrained scaffold, mimicking the transition states of enzymatic reactions.[10] This makes its derivatives potent enzyme inhibitors.

-

O-Acetylserine Sulfhydrylase (OASS) Inhibition: Derivatives of cyclopropane-1,2-dicarboxylic acid have been identified as potent inhibitors of OASS, a key enzyme in the cysteine biosynthesis pathway of bacteria and plants, but absent in mammals.[4][10] This makes OASS an attractive target for the development of novel antibiotics. The dicarboxylic acid moiety is crucial for binding to the enzyme's active site.[4] this compound can serve as a key intermediate for the synthesis of a library of OASS inhibitors with varied functionalities.

As a Versatile Synthetic Building Block

Beyond enzyme inhibition, this compound is a versatile building block in organic synthesis. The ester groups can be readily transformed into a variety of other functional groups, such as amides, alcohols, and other esters, allowing for the creation of diverse molecular architectures. Its use has been explored in the synthesis of constrained amino acids and other complex molecules.

-

Cis-Trans Isomerization Studies: This compound has been used as a cyclopropyl radical trap to study cis-trans isomerization, providing insights into reaction mechanisms catalyzed by enzymes like extradiol catechol dioxygenases.

Conclusion

This compound is more than just a simple diester; it is a powerful tool for chemical innovation. Its well-defined stereochemistry and the inherent properties of the cyclopropane ring provide a solid foundation for the design and synthesis of novel molecules with potential therapeutic applications. For researchers and drug development professionals, understanding the synthesis and reactivity of this compound opens the door to exploring new chemical space and developing next-generation therapeutics.

References

- LibreTexts Chemistry. (n.d.). 22. The Fischer Esterification.

- University of California, Irvine. (n.d.). Fischer Esterification Procedure.

- Kumar, A., et al. (2016). Brief review on cyclopropane analogs: Synthesis and their pharmacological applications. ResearchGate.

- Wang, Z., et al. (2020). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. ResearchGate.

- Columbia University. (n.d.). Fischer Esterification.

- Pieroni, M., et al. (2016). Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylase. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 154-161.

- OperaChem. (2024). Fischer Esterification-Typical Procedures.

- Bohrium. (n.d.). The roles of fused-cyclopropanes in medicinal chemistry: insights from the past decade.

- Beilstein Journals. (n.d.). Cyclopropanes and cyclopropenes: synthesis and applications.

- Marsden, S. P., & Nelson, A. (2017). Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. PubMed Central.

- Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid.

- Global Substance Registration System. (n.d.). 1,2-CYCLOPROPANEDICARBOXYLIC ACID, CIS-.

- PubChem. (n.d.). cis-1,2-Cyclopropanedicarboxylic acid.

- Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).

- Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions.

- Fisher Scientific. (n.d.). This compound, 97+%.

- Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.

- PubChem. (n.d.). Dimethyl trans-1,2-cyclopropanedicarboxylate.

- Pozo C., J. (1962). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Oregon State University.

Sources

- 1. This compound, 97+% 5 g | Request for Quote [thermofisher.com]

- 2. This compound, 97+%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 3. The Roles of Fused-Cyclopropanes in Medicinal Chemistry: Insights from the Past Decade: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. tandfonline.com [tandfonline.com]

- 5. community.wvu.edu [community.wvu.edu]

- 6. cerritos.edu [cerritos.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. BJOC - Cyclopropanes and cyclopropenes: synthesis and applications [beilstein-journals.org]

- 9. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Dimethyl cis-1,2-cyclopropanedicarboxylate molecular weight

An In-Depth Technical Guide to the Molecular Weight and Characterization of Dimethyl cis-1,2-cyclopropanedicarboxylate

Executive Summary: this compound is a pivotal chemical intermediate in organic synthesis, valued for its strained three-membered ring and bifunctional ester groups. Its precise molecular characteristics are fundamental to its application in research, particularly in the development of novel pharmaceuticals and complex organic materials. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering an in-depth exploration of its molecular weight, physicochemical properties, and the analytical methodologies required for its definitive characterization. By grounding theoretical calculations with practical, field-proven protocols, this document provides an authoritative framework for the synthesis, purification, and validation of this compound, ensuring the integrity and reproducibility of experimental outcomes.

Core Molecular Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its fundamental identity and properties. These data points are critical for reaction stoichiometry, analytical interpretation, and safety considerations.

Chemical and Structural Identifiers

unambiguous identification of this compound is ensured through a standardized set of chemical identifiers. The cis-configuration, where the two methoxycarbonyl groups are on the same side of the cyclopropane ring, is a crucial stereochemical feature.

| Identifier | Value | Source |

| CAS Number | 826-34-6 | [1][2][3][4][5][6] |

| Molecular Formula | C₇H₁₀O₄ | [1][2][4][7] |

| IUPAC Name | dimethyl (1S,2R)-cyclopropane-1,2-dicarboxylate | [4] |

| InChI Key | JBVOSZYUSFDYIN-SYDPRGILSA-N | [1][2][4] |

| SMILES | COC(=O)C1CC1C(=O)OC | [4] |

Molecular Weight: Theoretical Calculation and Practical Verification

The molecular weight is a cornerstone property derived directly from the molecular formula. It is essential to distinguish between the average molecular weight (based on the natural isotopic abundance of elements) and the monoisotopic mass (based on the most abundant isotope of each element), as each is relevant in different analytical contexts.

Theoretical Calculation:

The molecular formula C₇H₁₀O₄ is broken down as follows:

-

Carbon (C): 7 atoms × 12.011 amu = 84.077 amu

-

Hydrogen (H): 10 atoms × 1.008 amu = 10.080 amu

-

Oxygen (O): 4 atoms × 15.999 amu = 63.996 amu

Average Molecular Weight (MW): 84.077 + 10.080 + 63.996 = 158.153 g/mol

This value is consistent with figures cited in chemical supplier catalogs, which typically range from 158.15 to 158.16 g/mol due to rounding differences.[4][5][6][7]

| Mass Type | Value ( g/mol ) | Relevance |

| Average Molecular Weight | 158.153 | Stoichiometric calculations, reagent preparation |

| Monoisotopic Mass | 158.05791 | High-resolution mass spectrometry (HRMS) analysis |

Physicochemical Data

The physical state and properties of the compound are critical for its handling, storage, and application in synthetic protocols.

| Property | Value | Source |

| Appearance | Clear, colorless liquid | [1] |

| Purity (Typical) | ≥97.0% (via Gas Chromatography) | [1][2] |

| Refractive Index (20°C, 589 nm) | 1.4450 to 1.4470 | [1] |

Synthesis and Purification Protocol

The preparation of high-purity this compound is a common requirement. The following protocol outlines a representative synthetic approach based on established cyclopropanation chemistry, followed by essential purification steps.

Synthetic Pathway: Cyclopropanation

A robust method for creating the cyclopropane ring involves the reaction of dimethyl maleate (a cis-alkene) with a carbene or carbene equivalent. The Simmons-Smith reaction or variations thereof are suitable. The causality for choosing a cis-alkene as the starting material is paramount, as the stereochemistry of the alkene is retained during this type of concerted cyclopropanation, directly yielding the desired cis-product.

Step-by-Step Synthesis Protocol

This protocol is an illustrative example. Researchers should consult specific literature precedents for detailed optimization.

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous dichloromethane (CH₂Cl₂).

-

Reagent Addition: Add dimethyl maleate to the solvent. In a separate flask, prepare the cyclopropanating agent (e.g., by activating zinc-copper couple with diiodomethane).

-

Cyclopropanation: Cool the dimethyl maleate solution in an ice bath. Slowly add the prepared cyclopropanating agent to the flask under a nitrogen atmosphere. The controlled, slow addition is crucial to manage the exothermic nature of the reaction and prevent side reactions.

-

Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of completion.

-

Workup: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer three times with dichloromethane. The organic layers are combined. This step ensures maximum recovery of the product from the aqueous phase.

-

Washing and Drying: Wash the combined organic layers with brine to remove residual water and inorganic salts. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is purified by vacuum distillation or column chromatography on silica gel to yield the final, high-purity liquid.

Analytical Characterization and Molecular Weight Verification

A multi-faceted analytical approach is required to confirm the identity, purity, and molecular weight of the synthesized compound. Each technique provides a piece of a self-validating puzzle, ensuring the material's integrity.

Integrated Analytical Workflow

The logical flow from synthesis to final verification is critical for ensuring product quality. This workflow validates not only the molecular weight but also the structural and stereochemical identity of the compound.

Caption: Integrated workflow for the synthesis and analytical verification of this compound.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is the definitive technique for confirming molecular weight.

-

Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. For a singly charged molecular ion [M]⁺, the m/z value directly corresponds to the molecular mass.

-

Expected Results:

-

Low-Resolution MS (e.g., GC-MS with Electron Ionization): Will show a molecular ion peak (or fragment peaks) consistent with an m/z of approximately 158.

-

High-Resolution MS (HRMS, e.g., ESI-TOF): Provides a highly accurate mass measurement. The expected monoisotopic mass for the [M+H]⁺ adduct (C₇H₁₁O₄⁺) would be ~159.0652, and for the [M+Na]⁺ adduct (C₇H₁₀O₄Na⁺) would be ~181.0471. Observing these masses within a narrow tolerance (e.g., <5 ppm) provides unequivocal confirmation of the molecular formula.

-

Protocol for ESI-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the instrument to positive ion mode for detecting [M+H]⁺ or [M+Na]⁺ adducts.

-

Infusion: Infuse the sample solution into the ion source at a constant flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

-

Data Analysis: Identify the peak corresponding to the molecular ion or its common adducts and compare the measured m/z to the theoretical value calculated from the molecular formula.

NMR and IR Spectroscopy for Structural Validation

While MS confirms the mass, NMR and IR spectroscopy confirm the specific arrangement of atoms, thereby validating the structure and, by extension, the molecular formula used to calculate the weight.

-

¹H NMR: Will show characteristic signals for the methoxy protons (singlet, ~3.7 ppm) and the cyclopropane ring protons, with specific chemical shifts and coupling constants indicative of the cis-stereochemistry.

-

¹³C NMR: Will confirm the presence of seven carbon atoms, with distinct signals for the carbonyl carbons (~170 ppm), methoxy carbons (~52 ppm), and the cyclopropane ring carbons.

-

Infrared (IR) Spectroscopy: A strong absorption band around 1730 cm⁻¹ is a definitive indicator of the ester carbonyl (C=O) groups.[1]

Applications in Research and Drug Development

The utility of this compound stems from its unique structural features.

-

Synthetic Building Block: It is a precursor for more complex molecules. The cyclopropane ring can be opened under specific conditions, and the ester groups can be hydrolyzed or transformed, providing access to a wide range of derivatives.

-

Mechanistic Probe: It has been used as a radical trap in studying enzymatic reactions, such as those catalyzed by extradiol catechol dioxygenases.[5] The strained ring is susceptible to attack by radical species, making it a useful tool for investigating reaction mechanisms.

Conclusion

The molecular weight of this compound is definitively established as 158.15 g/mol based on its molecular formula, C₇H₁₀O₄. However, for the research and drug development professional, this value is not merely a number but the culmination of a rigorous analytical process. Its verification through high-resolution mass spectrometry, supported by structural confirmation from NMR and IR spectroscopy and purity assessment by GC, forms a self-validating system that ensures experimental reliability. This guide provides the necessary theoretical foundation and practical protocols to empower scientists to confidently synthesize, characterize, and utilize this versatile compound in their research endeavors.

References

- Molbase. cis-Cyclopropane-1,2-dicarboxylic acid. [Link]

- P&S Chemicals.

- Fisher Scientific.

Sources

- 1. This compound, 97+% 25 g | Request for Quote [thermofisher.com]

- 2. This compound, 97+% 5 g | Request for Quote [thermofisher.com]

- 3. pschemicals.com [pschemicals.com]

- 4. This compound, 97+%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 5. This compound | 826-34-6 [m.chemicalbook.com]

- 6. 826-34-6 | cis-Dimethyl cyclopropane-1,2-dicarboxylate - Moldb [moldb.com]

- 7. molbase.com [molbase.com]

An In-depth Technical Guide to the NMR Spectral Analysis of Dimethyl cis-1,2-cyclopropanedicarboxylate

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the nuclear magnetic resonance (NMR) spectral data of dimethyl cis-1,2-cyclopropanedicarboxylate. It provides a detailed analysis of the ¹H and ¹³C NMR spectra, grounded in fundamental principles and supported by authoritative references. This document is designed to not only present the spectral data but also to explain the causality behind the observed chemical shifts and coupling constants, thereby offering a robust framework for the structural elucidation of substituted cyclopropane rings.

Introduction: The Significance of Stereochemistry in Cyclopropane Scaffolds

Cyclopropane rings are prevalent structural motifs in numerous biologically active molecules and natural products. Their rigid, strained three-membered ring system imparts unique conformational constraints and electronic properties that can significantly influence molecular recognition and biological activity. The relative stereochemistry of substituents on the cyclopropane ring is often a critical determinant of a compound's efficacy and selectivity. This compound serves as a canonical example for understanding the stereochemical nuances of this important chemical scaffold.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous determination of the stereochemistry of such molecules. Through the precise measurement of chemical shifts and spin-spin coupling constants, NMR provides a detailed conformational and configurational picture of the molecule in solution. This guide will delve into the specific NMR spectral features that unequivocally define the cis configuration of this compound.

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality NMR data is predicated on a well-designed experimental protocol. The following provides a step-by-step methodology for obtaining the ¹H and ¹³C NMR spectra of this compound, with an emphasis on the rationale behind the chosen parameters.

Sample Preparation:

-

Analyte: this compound (Purity: >97%).

-

Solvent: Deuterated chloroform (CDCl₃) is a standard choice for small organic molecules due to its excellent dissolving power and the presence of a single residual solvent peak that is easily identifiable. The use of a deuterated solvent is essential to avoid overwhelming the analyte signals with proton signals from the solvent.

-

Concentration: A concentration of 5-10 mg of the analyte in 0.5-0.7 mL of CDCl₃ is typically sufficient for obtaining high signal-to-noise spectra on a modern NMR spectrometer.

-

Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shift scale to 0 ppm. Modern spectrometers can often reference the residual solvent peak, but TMS can provide a more accurate reference.

Spectrometer Parameters:

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended for achieving good signal dispersion, which is particularly important for resolving the fine splitting patterns of the cyclopropyl protons.

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment is typically used.

-

Acquisition Time: 2-3 seconds to ensure good resolution.

-

Relaxation Delay: 1-2 seconds to allow for full relaxation of the protons between scans.

-

Number of Scans: 8-16 scans are usually adequate for achieving a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon and to enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds, as carbon nuclei, particularly quaternary carbons, can have longer relaxation times.

-

Number of Scans: 128-1024 scans are often necessary due to the low natural abundance of the ¹³C isotope.

-

This experimental setup is designed to be a self-validating system. The clarity of the splitting patterns and the consistency of the measured coupling constants across different signals in the ¹H NMR spectrum serve as an internal check on the quality of the data and the correctness of the structural assignment.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is highly informative. The symmetry of the cis isomer leads to a simplified spectrum compared to its trans counterpart.

dot

Caption: Molecular structure of this compound with proton labeling.

Expected Spectral Data:

| Protons (Label) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| OCH₃ | ~3.7 | Singlet | - | 6H |

| H1, H2 | ~2.1 - 2.3 | Triplet | Jvicinal ≈ 8-10 Hz, Jgeminal ≈ 4-6 Hz | 2H |

| H3a, H3b | ~1.3 - 1.5 | Multiplet | - | 2H |

Interpretation:

-

Methoxy Protons (OCH₃): The six protons of the two equivalent methyl ester groups are expected to appear as a sharp singlet at approximately 3.7 ppm. Their equivalence is a direct consequence of the C₂ symmetry of the cis molecule.

-

Methine Protons (H1, H2): The two protons attached to the carbons bearing the ester groups are chemically equivalent. They are expected to resonate in the region of 2.1-2.3 ppm. The deshielding effect of the adjacent carbonyl group causes this downfield shift compared to unsubstituted cyclopropane (δ ≈ 0.22 ppm).[1] Each of these protons is coupled to the two protons on C3. Due to the cis relationship, the vicinal coupling constant (JH1-H3a and JH1-H3b) will be in the range of 8-10 Hz, which is characteristic for cis-protons on a cyclopropane ring.[2] The geminal coupling between H3a and H3b will further split these signals. The overall appearance is often a complex multiplet that can sometimes be approximated as a triplet if the vicinal coupling constants are similar.

-

Methylene Protons (H3a, H3b): The two protons on C3 are also chemically equivalent but are diastereotopic. They are expected to appear as a multiplet in the upfield region of 1.3-1.5 ppm. This upfield chemical shift is a hallmark of cyclopropane protons, often attributed to the ring's magnetic anisotropy.[1][3] These protons are coupled to H1 and H2.

The key diagnostic feature for the cis stereochemistry is the magnitude of the vicinal coupling constant between the methine protons (H1, H2) and the methylene protons (H3a, H3b). For cis-cyclopropanes, this coupling is typically in the range of 8-12 Hz, whereas for the corresponding trans isomer, the vicinal coupling is significantly smaller, usually in the range of 4-7 Hz.[2]

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides complementary information that confirms the molecular structure. The symmetry of the cis isomer results in fewer signals than would be expected for a non-symmetric analog.

Expected Spectral Data:

| Carbon | Chemical Shift (δ, ppm) |

| C=O | ~170 - 172 |

| OCH₃ | ~52 |

| C1, C2 | ~22 - 25 |

| C3 | ~15 |

Interpretation:

-

Carbonyl Carbons (C=O): The two equivalent carbonyl carbons of the ester groups are expected to resonate in the typical downfield region for esters, around 170-172 ppm.

-

Methoxy Carbons (OCH₃): The two equivalent methoxy carbons will appear as a single peak at approximately 52 ppm.

-

Methine Carbons (C1, C2): The two equivalent carbons of the cyclopropane ring that are attached to the ester groups are expected to be found in the range of 22-25 ppm.

-

Methylene Carbon (C3): The methylene carbon of the cyclopropane ring is expected to be the most upfield of the ring carbons, appearing around 15 ppm. Cyclopropyl carbons are characteristically found at higher fields compared to their acyclic counterparts.[4]

The observation of only four distinct signals in the ¹³C NMR spectrum is a strong confirmation of the C₂ symmetry of the cis isomer.

Conclusion: A Self-Validating Spectroscopic Picture

The NMR spectral data of this compound provides a self-validating picture of its structure and stereochemistry. The number of signals in both the ¹H and ¹³C NMR spectra confirms the molecule's symmetry. The chemical shifts are consistent with the known electronic effects of the substituents and the unique magnetic environment of the cyclopropane ring. Most importantly, the magnitude of the vicinal proton-proton coupling constants provides an unambiguous assignment of the cis relative stereochemistry. This in-depth understanding of the NMR characteristics of this model compound can be confidently extended to the analysis of more complex molecules containing the cyclopropane moiety, making it an invaluable tool for researchers in the chemical and pharmaceutical sciences.

References

- NUCLEAR MAGNETIC RESONANCE SPECTROCOPY.

- Baranac-Stojanović, M., & Stojanović, M. (2013). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Journal of Chemistry, 2013, 1-7.

- Doc Brown's Advanced Organic Chemistry Revision Notes. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane. [Link]

- Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradi

- The Nuclear Magnetic Resonance Spectra of Cyclopropane Deriv

- Wiberg, K. B., & Nist, B. J. (1961). The 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane. Journal of the American Chemical Society, 83(5), 1226–1228.

Sources

- 1. researchgate.net [researchgate.net]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Infrared Spectroscopy of Dimethyl cis-1,2-cyclopropanedicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and techniques for the infrared (IR) spectroscopic analysis of dimethyl cis-1,2-cyclopropanedicarboxylate. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but a deeper understanding of the causality behind the spectroscopic features and experimental choices, ensuring scientific integrity and fostering a robust analytical approach.

Introduction: The Vibrational Portrait of a Strained Ring System

This compound is a molecule of significant interest in organic synthesis and medicinal chemistry due to the unique reactivity and conformational constraints imposed by the three-membered cyclopropane ring. The cis-stereochemistry of the two ester groups further influences its molecular geometry and electronic distribution. Infrared (IR) spectroscopy serves as a powerful, non-destructive technique to elucidate and confirm the molecular structure of this compound by probing its vibrational modes. Each functional group and structural feature possesses characteristic absorption frequencies, creating a unique spectral "fingerprint." This guide will delve into the theoretical and practical aspects of obtaining and interpreting the IR spectrum of this fascinating molecule.

Molecular Structure and Predicted Vibrational Modes

The infrared spectrum of this compound is dominated by the vibrational modes of its constituent functional groups: the ester moieties and the cyclopropane ring. The strained nature of the three-membered ring and the electronic effects of the ester substituents give rise to a unique and informative spectral signature.

The Ester Functional Groups

The two cis-oriented methoxycarbonyl groups are the most prominent features in the mid-infrared region. The key vibrational modes associated with the ester groups include:

-

Carbonyl (C=O) Stretching: This is typically one of the strongest absorptions in the IR spectrum. For aliphatic esters, this band is expected in the range of 1750-1735 cm⁻¹. The exact position is sensitive to the electronic environment.

-

C-O Stretching: Esters exhibit two distinct C-O stretching vibrations: the C-O-C asymmetric and symmetric stretches. These typically appear as strong, distinct bands in the 1300-1000 cm⁻¹ region.

-

Methyl Group Vibrations: The methyl groups of the ester will show characteristic C-H stretching and bending vibrations. The asymmetric and symmetric C-H stretching modes are expected just below 3000 cm⁻¹, while bending (scissoring) vibrations occur around 1450 cm⁻¹.

The Cyclopropane Ring

The cyclopropane ring has unique vibrational modes due to its high degree of ring strain and specific symmetry. For cyclopropane itself, characteristic absorptions include:

-

C-H Stretching: The C-H bonds on the cyclopropane ring are somewhat unusual. Their stretching vibrations are typically observed at higher frequencies than those of alkanes, often above 3000 cm⁻¹. For cyclopropane, these peaks are in the range of 3080-3040 cm⁻¹.

-

CH₂ Deformation (Scissoring): The scissoring motion of the methylene groups in the cyclopropane ring gives rise to an absorption band between 1480 and 1440 cm⁻¹.

-

Ring Vibrations ("Breathing" and Deformation): The cyclopropane ring itself has characteristic skeletal vibrations. A notable ring deformation mode, often referred to as the "ring breathing" mode, is expected in the fingerprint region, with absorptions for cyclopropane observed between 1020 and 1000 cm⁻¹.

The cis-substitution pattern on the cyclopropane ring will influence the symmetry of the molecule and may lead to the appearance of additional or shifted bands compared to the parent cyclopropane.

Predicted Infrared Spectrum of this compound

Based on the analysis of the constituent functional groups, the following table summarizes the predicted key absorption bands in the infrared spectrum of this compound.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3080 - 3020 | Medium | Cyclopropane C-H Stretching |

| ~2980 - 2850 | Medium | Methyl (O-CH₃) C-H Stretching |

| ~1745 - 1730 | Strong, Sharp | Ester C=O Carbonyl Stretching |

| ~1470 - 1430 | Medium | CH₂ Scissoring (Cyclopropane) & CH₃ Bending |

| ~1300 - 1200 | Strong | Asymmetric C-O-C Stretching (Ester) |

| ~1180 - 1050 | Strong | Symmetric C-O-C Stretching (Ester) |

| ~1030 - 1000 | Medium | Cyclopropane Ring Deformation |

Synthesis of this compound

A common and effective method for the synthesis of cis-cyclopropane-1,2-dicarboxylic acid derivatives is the cyclopropanation of a cis-alkene. In this case, dimethyl maleate serves as the ideal starting material. A widely used method involves the reaction with a carbene or a carbene equivalent. A plausible and historically significant approach is the reaction of dimethyl maleate with ethyl diazoacetate in the presence of a rhodium or copper catalyst.

Reaction Scheme

Caption: Synthesis of this compound.

Causality in Experimental Choices

-

Dimethyl Maleate: The cis-configuration of the double bond in dimethyl maleate is crucial as the cyclopropanation reaction is stereospecific, leading to the desired cis-product.

-

Ethyl Diazoacetate: This serves as a safe and effective precursor to the carbene that adds across the double bond.

-

Rhodium or Copper Catalyst: These transition metal catalysts are essential for the controlled decomposition of ethyl diazoacetate to form the reactive carbene species and facilitate its addition to the alkene. Rhodium catalysts, such as rhodium(II) acetate dimer (Rh₂(OAc)₄), are often highly efficient for this transformation.

Experimental Protocol for Infrared Spectroscopic Analysis

The following protocols provide detailed methodologies for obtaining a high-quality FTIR spectrum of this compound, which is a liquid at room temperature.

Method 1: Neat Liquid Film on Salt Plates (NaCl or KBr)

This is a traditional and straightforward method for analyzing pure liquid samples.

Step-by-Step Methodology:

-

Plate Preparation: Ensure the salt plates (NaCl or KBr) are clean and dry. Handle them only by the edges to avoid transferring moisture and oils from your fingers. The plates should be stored in a desiccator when not in use.

-

Background Spectrum: Place the clean, empty salt plates in the spectrometer's sample holder and acquire a background spectrum. This will subtract the absorbance from the salt plates and the atmospheric CO₂ and water vapor from the final sample spectrum.

-

Sample Application: Place one to two drops of this compound onto the center of one salt plate.

-

Creating the Film: Gently place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates. Avoid trapping air bubbles.

-

Acquiring the Sample Spectrum: Place the "sandwich" of salt plates with the sample into the spectrometer's sample holder.

-

Data Collection: Acquire the infrared spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: After analysis, disassemble the plates and clean them thoroughly with a dry, volatile solvent such as chloroform or dichloromethane. Return the clean, dry plates to the desiccator.

Method 2: Attenuated Total Reflectance (ATR) FTIR

ATR-FTIR is a modern and convenient technique that requires minimal sample preparation.

Step-by-Step Methodology:

-

ATR Crystal Cleaning: Clean the surface of the ATR crystal (commonly diamond or zinc selenide) with a soft, lint-free cloth soaked in a volatile solvent like isopropanol or ethanol.

-

Background Spectrum: With the clean, dry ATR crystal in place, acquire a background spectrum.

-

Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal.

-

Acquiring the Sample Spectrum: Acquire the infrared spectrum of the sample.

-

Cleaning: After the measurement, simply wipe the sample off the ATR crystal with a soft cloth and a suitable solvent.

Caption: Workflow for FTIR Analysis of a Liquid Sample.

Data Interpretation and Validation

A successful analysis culminates in the accurate interpretation of the obtained spectrum.

-

Validation of Key Functional Groups: The presence of a strong absorption band in the 1745-1730 cm⁻¹ region is a primary indicator of the ester carbonyl group. The appearance of strong bands in the 1300-1050 cm⁻¹ range further confirms the C-O stretching of the ester functionalities.

-

Confirmation of the Cyclopropane Ring: The presence of C-H stretching bands above 3000 cm⁻¹ and characteristic ring deformation modes in the fingerprint region (around 1030-1000 cm⁻¹) provides strong evidence for the cyclopropane ring.

-

Purity Assessment: The absence of a broad absorption band in the 3500-3200 cm⁻¹ region indicates the absence of hydroxyl (O-H) impurities from starting materials or hydrolysis. Similarly, the absence of a broad O-H stretch centered around 3000 cm⁻¹ confirms the absence of carboxylic acid impurities.

-

Self-Validating System: The combination of these characteristic bands provides a self-validating system. The presence of all expected absorptions and the absence of peaks corresponding to potential impurities provide a high degree of confidence in the identity and purity of the sample.

References

- Vertex AI Search. (2026). IR Spectroscopy of Esters.

- ResearchG

- AIP Publishing. (n.d.). Vibrational Spectra and Structure of Cyclopropane and Cyclopropane-d6.

- ResearchGate. (n.d.). IR spectra of the gases related during the decomposition of linear....

- Chemistry LibreTexts. (2023). 6.12: Cyclopropane.

- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters.

- Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three.

- Science and Education Publishing. (n.d.). Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy.

- Thermo Fisher Scientific. (n.d.).

- Spectroscopy Online. (2018).

- Química Organica.org. (n.d.). IR Spectrum: Esters.

- NIST WebBook. (n.d.). Cyclopropane, 1,2-dimethyl-, cis-.

- ACS Publications. (2022).

- Bluffton University. (n.d.).

- Fisher Scientific. (n.d.).

- Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid.

- Fisher Scientific. (n.d.).

- Wikipedia. (n.d.). Cyclopropane.

- Google Patents. (n.d.). US5510509A - Preparation of esters of cyclopropane-1,1-dicarboxylic acid.

- Google Patents. (n.d.). EP0021160A1 - Process for the preparation of trans-3,3-dimethyl-cyclopropane-1,2-dicarboxylic acid.

- PrepChem.com. (n.d.). Synthesis of (b) cis-1,2-Cyclopentanedicarboxylic acid.

- ChemicalBook. (n.d.).

The Discovery and Synthetic Evolution of Cyclopropanedicarboxylates: From Foundational Chemistry to Modern Catalysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cyclopropane ring, a seemingly simple three-membered carbocycle, stands as a cornerstone in modern organic synthesis and medicinal chemistry. Its inherent ring strain and unique electronic properties bestow upon it a reactivity profile that is both challenging to harness and rich in synthetic potential.[1][2] When substituted with two carboxylate esters, the resulting cyclopropanedicarboxylates become highly versatile building blocks, prized for their ability to introduce conformational rigidity and serve as precursors to a vast array of complex molecular architectures.[3][4] These motifs are integral to numerous natural products, pharmaceuticals, and agrochemicals, including pyrethroid insecticides and quinolone antibiotics.[2][5]

This technical guide provides a comprehensive exploration of the discovery and history of cyclopropanedicarboxylates. As a senior application scientist, the narrative moves beyond a mere chronological account, delving into the causality behind experimental choices and the logical evolution of synthetic strategies. We will journey from the seminal 19th-century discoveries to the sophisticated, stereoselective catalytic methods that define the state of the art, equipping researchers with the foundational knowledge and practical insights required for modern chemical development.

Part 1: The Dawn of Cyclopropane Chemistry

The story of cyclopropanes begins not with the dicarboxylates themselves, but with the parent hydrocarbon. In 1881, the Austrian chemist August Freund achieved the first synthesis of cyclopropane through an intramolecular Wurtz coupling of 1,3-dibromopropane using sodium metal.[1][2][6][7][8] This landmark discovery, while groundbreaking, produced only the unsubstituted ring.

The crucial breakthrough into functionalized cyclopropanes came just three years later, in 1884, from the laboratory of William Henry Perkin.[1][9] In a reaction that would become a foundational method, Perkin demonstrated that diethyl cyclopropane-1,1-dicarboxylate could be synthesized by reacting diethyl malonate with 1,2-dibromoethane in the presence of sodium ethoxide.[9] This reaction, a sequential double alkylation, was the first synthesis of a substituted cyclopropane derivative and laid the groundwork for what is now a major class of cyclopropanation reactions.[1][10] Shortly thereafter, in 1887, Gustavson improved upon Freund's original method by employing zinc instead of the more reactive sodium, enhancing the yield of the parent cyclopropane synthesis.[1][8]

These early explorations established the feasibility of constructing the strained three-membered ring and opened the door for more complex and controlled synthetic methodologies to emerge.

Part 2: Foundational Synthetic Methodologies

The initial discoveries paved the way for several robust methods for synthesizing cyclopropanedicarboxylates. These can be broadly categorized into ring-closure strategies and carbene-based cycloadditions.

Method A: Malonate-Based Intramolecular Ring Closure

Perkin's original synthesis remains a cornerstone of cyclopropane chemistry and is a prime example of the Michael-Initiated Ring Closure (MIRC) type of reaction, specifically through a tandem SN2 mechanism.[3][9]

Causality and Mechanism: The logic of this approach hinges on the unique acidity of the α-hydrogens of dialkyl malonates. The two electron-withdrawing ester groups stabilize the conjugate base, allowing a relatively mild base to generate a potent carbon nucleophile (an enolate). This enolate then participates in two sequential nucleophilic substitution (SN2) reactions with a 1,2-dihaloalkane.

-

Deprotonation: A base, such as sodium ethoxide or potassium carbonate, abstracts an acidic proton from the dialkyl malonate to form a resonance-stabilized enolate.[3]

-

First Alkylation (SN2): The enolate attacks one of the electrophilic carbons of the 1,2-dihaloalkane, displacing the first halide and forming a new carbon-carbon bond.

-

Second Deprotonation & Cyclization (Intramolecular SN2): A second deprotonation event at the now mono-alkylated α-carbon generates a new enolate. This enolate is perfectly positioned to attack the remaining carbon bearing a halide in an intramolecular fashion, closing the three-membered ring and displacing the final halide.[2][3]

Experimental Protocol: Synthesis of Diethyl Cyclopropane-1,1-dicarboxylate [9][11]

This protocol is a representative example of the malonate-based ring closure method.

-

Apparatus Setup: Equip a round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Charging: To the flask, add diethyl malonate (1.0 eq) and a suitable solvent such as dimethylformamide (DMF).[11] DMF is an excellent choice as it is a polar aprotic solvent that effectively solvates the base and intermediates, and its high boiling point allows for elevated reaction temperatures.

-

Base Addition: Add a base, such as finely comminuted potassium carbonate (2.2-2.4 eq), to the mixture.[11] Alternatively, a solution of sodium ethoxide in ethanol can be used, though this may require careful control to avoid side reactions.[9]

-

Alkylation: Add 1,2-dibromoethane or 1,2-dichloroethane (1.5-3.0 eq) to the mixture, either at once or dropwise. A molar excess of the dihaloalkane is often used to favor the desired reaction over potential side reactions.[12]

-

Reaction: Heat the mixture with vigorous stirring to a temperature between 100-125°C for several hours (e.g., 15-22 hours).[11] The reaction progress can be monitored by techniques such as GC or TLC.

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Filter off the inorganic salts.

-

Remove the solvent under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield pure diethyl cyclopropane-1,1-dicarboxylate.

-

Method B: Carbene and Carbenoid Cycloadditions

A conceptually different and powerful approach to cyclopropanes involves the formal addition of a two-electron carbon species (a carbene or its metal-bound equivalent, a carbenoid) to an alkene double bond.

1. The Simmons-Smith Reaction

Discovered in 1958, the Simmons-Smith reaction is a classic and highly reliable method for cyclopropanation.[13] It involves an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple (Zn-Cu).[14][15]

Causality and Mechanism: The reaction proceeds via a concerted, cheletropic mechanism where the methylene group is delivered to both carbons of the alkene simultaneously.[14] This concerted nature is the reason for the reaction's key feature: stereospecificity . The geometry of the starting alkene is preserved in the cyclopropane product; a cis-alkene gives a cis-substituted cyclopropane, and a trans-alkene gives a trans product.[14] For the synthesis of cyclopropanedicarboxylates, this means starting with substrates like diethyl maleate (cis) or diethyl fumarate (trans).

The presence of directing groups, such as hydroxyls in allylic alcohols, can influence the facial selectivity of the addition, a feature widely exploited in complex molecule synthesis.[16] While effective, the reaction can be expensive due to the cost of diiodomethane, leading to the development of modifications using cheaper reagents like diethylzinc (Furukawa modification).[14]

2. Transition Metal-Catalyzed Cyclopropanation

The reaction of olefins with diazo compounds, particularly ethyl diazoacetate (EDA), in the presence of a transition metal catalyst is one of the most versatile and widely used methods for preparing cyclopropanedicarboxylate precursors.[17][18]

Causality and Mechanism: The key to this transformation is the catalyst's ability to react with the diazo compound to form a highly reactive metal carbene intermediate.

-

Catalyst Activation: The diazoacetate coordinates to the metal catalyst (e.g., a rhodium or ruthenium complex).

-

Nitrogen Extrusion: The complex readily loses a molecule of dinitrogen (N₂), a thermodynamically very stable leaving group, to generate a metal carbene (or carbenoid).[19]

-

Carbene Transfer: The metal carbene then adds across the double bond of an alkene in a concerted or near-concerted fashion to form the cyclopropane ring and regenerate the catalyst, allowing the cycle to continue.[19]

Evolution and Stereocontrol: This field has seen tremendous evolution. Early work utilized copper catalysts, but rhodium complexes, such as dirhodium tetraacetate [Rh₂(OAc)₄], became the workhorses due to their high efficiency.[18][19] The true power of this method was unlocked with the development of asymmetric catalysis . By using metal catalysts bearing chiral ligands, chemists can control the facial approach of the alkene to the metal carbene, leading to the synthesis of specific enantiomers of the cyclopropane product. Ruthenium-based catalysts, such as Ru(II)-Pheox complexes, have proven particularly effective for achieving high yields and excellent stereocontrol (both diastereoselectivity and enantioselectivity) across a wide variety of olefin substrates.[17][20] This level of control is paramount in drug development, where the biological activity of a molecule is often dictated by its specific 3D stereochemistry.

Part 3: Advanced and Modern Strategies

Building on the foundational methods, modern organic synthesis has developed even more sophisticated strategies that offer enhanced control, efficiency, and functional group tolerance.

Michael-Initiated Ring Closure (MIRC)

The MIRC strategy has emerged as a powerful and versatile approach for the stereoselective synthesis of highly functionalized cyclopropanes.[21][22][23] It is a cascade reaction that elegantly combines a Michael addition with an intramolecular cyclization.[21]

Causality and Mechanism: The process is initiated by the conjugate (Michael) addition of a nucleophile (the Michael donor) to an activated alkene (the Michael acceptor) that also contains a leaving group at the appropriate position.

-

Michael Addition: A nucleophile (e.g., an enolate) adds to the β-position of an α,β-unsaturated system that has a leaving group on the α-carbon.

-

Enolate Formation: This addition generates a new enolate intermediate.

-

Intramolecular Ring Closure (3-exo-tet): The newly formed enolate attacks the carbon bearing the leaving group in an intramolecular SN2 reaction, forming the three-membered ring.[24]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Cyclopropanation - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US4303672A - Cyclopropanecarboxylate insecticides and/or acaricides exhibiting low toxicity to mammals and fish - Google Patents [patents.google.com]

- 6. History [cyclopropane.weebly.com]

- 7. woodlibrarymuseum.org [woodlibrarymuseum.org]

- 8. Cyclopropane - Wikipedia [en.wikipedia.org]

- 9. US5869737A - Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives - Google Patents [patents.google.com]

- 10. (a) In 1884 Perkin achieved a successful synthesis of cyclopropanecarboxy.. [askfilo.com]

- 11. US5510509A - Preparation of esters of cyclopropane-1,1-dicarboxylic acid - Google Patents [patents.google.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 15. Simmons-Smith Cyclopropanation Reaction | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 16. Simmons-Smith Reaction [organic-chemistry.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

- 21. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 24. researchgate.net [researchgate.net]

The Stereochemical Landscape of 1,2-Cyclopropanedicarboxylic Acid Esters: A Technical Guide for Researchers and Drug Development Professionals

Abstract

The cyclopropane ring, a motif of significant interest in medicinal chemistry, imparts unique conformational constraints and metabolic stability to bioactive molecules.[1][2][3] Esters of 1,2-cyclopropanedicarboxylic acid, as key building blocks, present a fascinating stereochemical puzzle with profound implications for drug design and development. This in-depth technical guide provides a comprehensive exploration of the stereochemistry of these esters, covering their synthesis, separation, and characterization. We delve into the causality behind experimental choices for achieving stereocontrol and present field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of Stereoisomerism in 1,2-Cyclopropanedicarboxylic Acid Esters

The rigid, three-membered ring of cyclopropane results in distinct stereoisomers for 1,2-disubstituted derivatives. For 1,2-cyclopropanedicarboxylic acid and its esters, this manifests as cis and trans diastereomers. In the cis isomer, the two ester groups are on the same face of the cyclopropane ring, while in the trans isomer, they are on opposite faces.[4][5] Furthermore, the trans isomer is chiral and exists as a pair of enantiomers, (1R,2R) and (1S,2S), while the cis isomer is a meso compound.

The precise three-dimensional arrangement of these ester groups is critical in a medicinal chemistry context. The specific stereoisomer of a drug candidate can dictate its binding affinity to a biological target, its metabolic fate, and its overall pharmacological profile.[1] Therefore, the ability to selectively synthesize and characterize each stereoisomer is of paramount importance.

Synthetic Strategies for Stereocontrol

The synthesis of 1,2-cyclopropanedicarboxylic acid esters with defined stereochemistry is a cornerstone of their application. Various strategies have been developed, ranging from classical cyclopropanation reactions to modern asymmetric catalysis.

Diastereoselective Cyclopropanation

The relative orientation of the two ester groups (cis or trans) is often established during the cyclopropanation reaction. The choice of carbene or carbenoid precursor and the nature of the olefinic substrate are critical factors.

Metal-catalyzed cyclopropanation reactions are a widely studied approach for creating substituted cyclopropanes from a variety of alkenes.[6] The Simmons-Smith reaction and its modifications, for instance, are known for their stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product.[7][8] Directed cyclopropanation, where a functional group on the substrate directs the approach of the reagent, can provide high levels of diastereoselectivity.[7][9] For example, hydroxyl-directed Simmons-Smith cyclopropanation of allylic alcohols often proceeds with high diastereocontrol.[3][8]

A newer approach involves the formal coupling of carbon pronucleophiles and unactivated alkenes, which can provide complementary relative stereochemistry compared to traditional metal-catalyzed methods.[6]

Asymmetric Synthesis of Enantiomerically Enriched Esters

For applications in drug development, obtaining enantiomerically pure trans-1,2-cyclopropanedicarboxylic acid esters is often the ultimate goal. This can be achieved through several asymmetric strategies.

Chiral Catalysts: The use of chiral catalysts in cyclopropanation reactions is a powerful method for inducing enantioselectivity. Chiral dirhodium tetracarboxylate catalysts have proven to be particularly effective in the asymmetric cyclopropanation of vinyl heterocycles with aryl- or heteroaryldiazoacetates, yielding tri- and tetrasubstituted cyclopropanes with high diastereo- and enantioselectivity.[10][11]

Chiral Auxiliaries: Another approach involves the use of chiral auxiliaries attached to the substrate. The auxiliary guides the stereochemical outcome of the cyclopropanation reaction and can be subsequently removed. For instance, (R)-pantolactone has been used as an effective chiral auxiliary in the synthesis of 1-aryl-2-heteroarylcyclopropane-1-carboxylates.[10]

Enzymatic Methods: Biocatalysis offers a green and highly selective alternative for producing chiral cyclopropanes.[12][13] Engineered hemoproteins have been shown to catalyze the synthesis of chiral 1,2,3-polysubstituted cyclopropanes from mixtures of (Z/E)-olefins, demonstrating high diastereo- and enantioselectivities.[12][13]

Separation of Stereoisomers: Resolution Techniques

When a synthetic route yields a mixture of stereoisomers, efficient separation methods are crucial.

Classical Resolution

Classical resolution involves the separation of enantiomers by converting them into diastereomeric salts through reaction with a chiral resolving agent. This technique has been applied to the resolution of related dicarboxylic acids like trans-1,2-cyclohexanedicarboxylic acid.[14]

Chromatographic Resolution

High-performance liquid chromatography (HPLC) using chiral stationary phases is a powerful tool for the analytical and preparative separation of enantiomers. Chiralcel OD and Chiralcel OJ columns, for example, have been successfully used to resolve racemic mixtures of trans-1,2-disubstituted cyclopropanes.[15] The efficiency of separation is influenced by the substituents on the cyclopropane ring and the mobile phase composition.[15]

Enzymatic Resolution

Kinetic enzymatic resolution is a highly effective method for separating enantiomers. This technique relies on the ability of an enzyme to selectively catalyze the reaction of one enantiomer over the other. Lipases, such as Candida antarctica lipase B (CAL-B), have been successfully employed in the kinetic resolution of cyclopropane derivatives.[16] For instance, the hydrolysis of racemic cyclopropane acetates can provide enantiomerically enriched alcohols and unreacted acetates.[16] Similarly, amidases from microorganisms like Rhodococcus rhodochrous have shown moderate to high enantioselectivity in the hydrolysis of amido esters derived from (±)-trans-cyclopropane-1,2-dicarboxylic acid.[17]

Experimental Protocols

Protocol: Diastereoselective Simmons-Smith Cyclopropanation of an Alkenyl Cyclopropyl Carbinol Derivative[7]

This protocol exemplifies a directed diastereoselective cyclopropanation.

Materials:

-

Alkenyl cyclopropyl carbinol derivative

-

Diethylzinc (ZnEt₂)

-

Diiodomethane (CH₂I₂)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the alkenyl cyclopropyl carbinol derivative in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add diethylzinc (ZnEt₂) to the solution, followed by the dropwise addition of diiodomethane (CH₂I₂).

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired bicyclopropane as a single diastereomer.

Protocol: Enzymatic Kinetic Resolution using Candida antarctica Lipase B (CAL-B)[16]

Materials:

-

Racemic cyclopropane acetate

-

Candida antarctica lipase B (CAL-B)

-

Tetrahydrofuran (THF)

-

Phosphate buffer (pH 7)

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of the racemic cyclopropane acetate in a mixture of THF and phosphate buffer, add CAL-B.

-

Stir the reaction mixture at a controlled temperature (e.g., 60 °C) and monitor the progress of the hydrolysis (e.g., by HPLC or GC).

-

Once the desired conversion is reached (typically around 50%), cool the reaction mixture to room temperature.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Separate the resulting enantiomerically enriched alcohol and the unreacted acetate by column chromatography.

-

Determine the enantiomeric excess (ee) of both products using chiral HPLC or GC.

Spectroscopic Characterization of Stereoisomers

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the stereochemical assignment of 1,2-cyclopropanedicarboxylic acid esters.[18][19]

¹H NMR Spectroscopy

The chemical shifts (δ) and coupling constants (J) of the cyclopropyl protons are highly sensitive to the stereochemistry.

-

Chemical Shifts: The protons on the cyclopropane ring experience a characteristic upfield shift due to the ring current effect.[20] The relative positions of the ester groups influence the electronic environment of the cyclopropyl protons, leading to distinct chemical shifts for cis and trans isomers.

-

Coupling Constants: The vicinal proton-proton coupling constants (³JHH) are particularly informative. Generally, the ³JHH(cis) is larger (typically 8-10 Hz) than the ³JHH(trans) (typically 4-6 Hz).[18] This difference is a reliable indicator for assigning the relative stereochemistry.

¹³C NMR Spectroscopy

The ¹³C NMR chemical shifts of the cyclopropane carbons are also sensitive to the stereochemistry. The carbon atoms of the cyclopropane ring typically resonate at an unusually high field, sometimes even at negative ppm values.[21] Steric compression between the substituents in the cis isomer can lead to differences in the ¹³C chemical shifts compared to the trans isomer.

Nuclear Overhauser Effect (NOE) Spectroscopy

NOE is a through-space interaction that provides information about the spatial proximity of nuclei.[18] For 1,2-disubstituted cyclopropanes, an NOE correlation between the two protons at C1 and C2 is indicative of a cis relationship.

Data Presentation

Table 1: Typical ¹H NMR Parameters for Stereochemical Assignment of 1,2-Disubstituted Cyclopropanes

| Stereoisomer | Typical ³JHH(cis) (Hz) | Typical ³JHH(trans) (Hz) |

| cis | 8 - 10 | N/A |

| trans | N/A | 4 - 6 |

Visualization of Key Concepts

Stereoisomers of 1,2-Cyclopropanedicarboxylic Acid

Caption: General workflow for obtaining enantiopure cyclopropane esters.

Conclusion and Future Perspectives

The stereochemistry of 1,2-cyclopropanedicarboxylic acid esters is a rich and multifaceted field with significant implications for drug discovery and development. A thorough understanding of the synthetic methodologies for stereocontrol, coupled with robust analytical techniques for stereochemical assignment, is essential for harnessing the full potential of these valuable building blocks. The continued development of novel asymmetric catalytic systems and biocatalytic methods will undoubtedly lead to even more efficient and sustainable routes to enantiomerically pure cyclopropane derivatives. As our ability to precisely control three-dimensional molecular architecture improves, so too will our capacity to design and synthesize the next generation of innovative therapeutics.

References

- Pietruszka, J. et al. (n.d.). Kinetic Enzymatic Resolution of Cyclopropane Derivatives. Synlett.

- Lin, S. et al. (2021). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Journal of the American Chemical Society.

- de Nanteuil, F. et al. (2022). Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. Organic Letters.

- Polo, V. et al. (2015). Anisotropy effect of three-membered rings in (1)H NMR spectra: quantification by TSNMRS and assignment of the stereochemistry. Magnetic Resonance in Chemistry.

- Mao, R. et al. (2021). Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E)-Trisubstituted Enol Acetates. ACS Catalysis.

- de Nanteuil, F. et al. (2022). Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. ACS Publications.

- Wikipedia. (n.d.). Cyclopropanation.

- Kim, D. et al. (2007). Process for preparing optically active cyclopropane carboxamide and derivatives thereof. Google Patents.

- Iannone, F. et al. (2023). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. ResearchGate.

- Che, C-M. et al. (2021). Asymmetric synthesis of pharmaceutically relevant 1-aryl-2-heteroaryl- and 1,2-diheteroarylcyclopropane-1-carboxylates. Chemical Science.

- Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane C3H6.

- Che, C-M. et al. (2021). Asymmetric synthesis of pharmaceutically relevant 1-aryl-2-heteroaryl- and 1,2-diheteroarylcyclopropane-1-carboxylates. Royal Society of Chemistry.

- Mao, R. et al. (2021). Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E)-Trisubstituted Enol Acetates. ResearchGate.

- Roberts, J.D. et al. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Defense Technical Information Center.

- Federal, C. et al. (2013). Concise asymmetric synthesis of a (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid-derived sulfonamide and ethyl ester. Organic & Biomolecular Chemistry.

- Bender, D.M. et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters.

- Li, T. et al. (2022). Stereoselective De Novo Construction of Cyclopropane by a Multifunctional Class I Aldolase. Journal of the American Chemical Society.

- Pozo C., J. (1962). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Oregon State University.

- Wang, Q. et al. (1999). [Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chromatography]. Se Pu.

- PrepChem.com. (n.d.). Synthesis of (b) cis-1,2-Cyclopentanedicarboxylic acid.

- Gotor-Fernández, V. et al. (2007). Enantioselective bacterial hydrolysis of amido esters and diamides derived from (±)-trans-cyclopropane-1,2-dicarboxylic acid. Organic & Biomolecular Chemistry.

- Müller, P. (2007). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews.

- Gotor-Fernández, V. et al. (n.d.). Supporting Information Enantioselective bacterial hydrolysis of amido esters and diamides derived from (±)-trans-cyclopropane-1,2-dicarboxylic acid. The Royal Society of Chemistry.

- Costantino, G. et al. (2016). Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR. Journal of Enzyme Inhibition and Medicinal Chemistry.

- Donohoe, T.J. et al. (2001). A temporary stereocentre approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes. ResearchGate.

- Charette, A.B. (2004). 1 Asymmetric Cyclopropanation. Wiley-VCH.